![molecular formula C10H8F3N3S B2653955 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole CAS No. 338393-05-8](/img/structure/B2653955.png)
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H9F3N4S . It has a molecular weight of 274.27 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through various methods. One such method involves the use of hydrazines and formamide under microwave irradiation . Another approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9-15-8(14)16-17-9/h1-4H,5H2,(H3,14,15,16,17) .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .
Physical And Chemical Properties Analysis
The compound has a melting point range of 136 - 138 degrees Celsius . It is solid in physical form .
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Applications
Triazoles, including compounds similar to 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole, have been extensively studied due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Recent studies have also explored triazoles for applications in neglected diseases, highlighting their potential in developing new drugs and therapies (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,2,3-triazoles and their derivatives, including 1,4-disubstituted variants, has been the subject of considerable research. These compounds have been incorporated into a variety of drugs available on the market, such as Rufinamide and Tazobactam. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a key reaction for synthesizing these derivatives, offering an efficient and selective method for creating complex molecules with broad biological activities (Kaushik et al., 2019).
Eco-friendly Synthesis Approaches
Advancements in the eco-friendly synthesis of triazole derivatives have been made, with a focus on sustainable and green chemistry practices. The review of eco-friendly methods under microwave irradiation from 2012-2018 highlights the development of new and easily recoverable catalysts for the synthesis of 1,2,3-triazoles. This approach not only offers environmental benefits but also enhances reaction times, yields, and the overall efficiency of the synthesis process (de Souza et al., 2019).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been investigated, showing that these compounds can have significant effects in vivo, potentially through the improvement of protective immune responses in addition to their direct antifungal effects. This suggests that triazole derivatives can be effective in treating fungal infections while also enhancing the body's immune response (Schiaffella & Vecchiarelli, 2001).
Biological Features of Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives have been extensively reviewed, with findings indicating that these compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity and potency of these activities make triazole derivatives promising candidates for further drug development and research (Ohloblina, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The method of synthesis offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Propriétés
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-3-1-2-7(4-8)5-17-9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOOBWUSSGGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

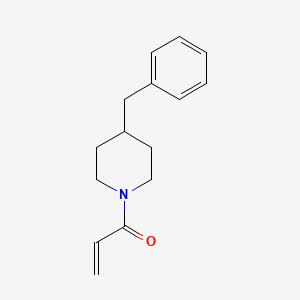
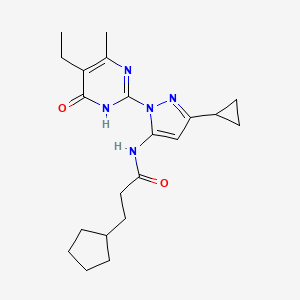
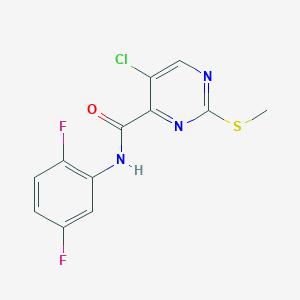


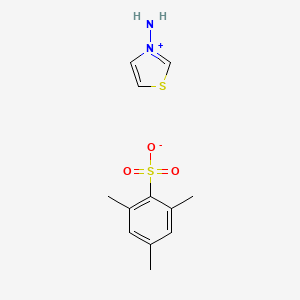
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)
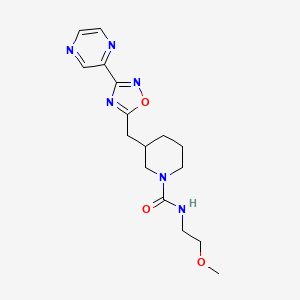



![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)
